molecular formula C18H15ClN2O3 B188289 N-(cyclohexylideneamino)benzenesulfonamide CAS No. 61892-19-1

N-(cyclohexylideneamino)benzenesulfonamide

Cat. No. B188289
CAS RN: 61892-19-1
M. Wt: 252.33 g/mol
InChI Key: RXMZCCIBDGAYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylideneamino)benzenesulfonamide, also known as S-carboxamidomethyl-N-(cyclohexylideneamino)benzenesulfonamide (CM-CBS), is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of peptides and proteins, and has been shown to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

CM-CBS is commonly used as a reagent in the synthesis of peptides and proteins. This compound is often used to protect the thiol groups of cysteine residues during peptide synthesis, and can also be used to introduce carboxamidomethyl groups into peptides. Additionally, CM-CBS has been shown to be a useful reagent for the preparation of peptide thioesters, which are important intermediates in the synthesis of native chemical ligation products.

Mechanism of Action

The mechanism of action of CM-CBS is not well understood, but it is believed to function as a nucleophile that reacts with electrophilic groups on peptides and proteins. Specifically, CM-CBS is thought to react with the thiol groups of cysteine residues, forming a stable N-(cyclohexylideneamino)benzenesulfonamideomethyl adduct. This adduct can then be removed under mild conditions, allowing for the synthesis of complex peptides and proteins.
Biochemical and Physiological Effects:
CM-CBS has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, CM-CBS has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CM-CBS in lab experiments is its ability to protect cysteine residues during peptide synthesis. This can be particularly useful when synthesizing complex peptides or proteins that contain multiple cysteine residues. Additionally, CM-CBS is a relatively inexpensive reagent that is readily available from commercial suppliers.
One limitation of using CM-CBS is that it can be difficult to remove the carboxamidomethyl group under mild conditions. This can result in the loss of peptide or protein activity, or the formation of unwanted side products. Additionally, CM-CBS may not be suitable for use in certain experimental systems, such as those that require the introduction of specific chemical modifications at cysteine residues.

Future Directions

There are several possible future directions for research on CM-CBS. One area of interest is the development of new synthetic methods for this compound, with the goal of increasing yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of CM-CBS, and to determine its potential applications in a variety of scientific research fields. Finally, there is a need for more studies on the biochemical and physiological effects of CM-CBS, particularly in the context of cancer research.

Synthesis Methods

The synthesis of CM-CBS involves the reaction of cyclohexylamine with benzenesulfonyl chloride in the presence of triethylamine. This reaction results in the formation of N-cyclohexylbenzenesulfonamide, which is then treated with formaldehyde and sodium cyanoborohydride to yield CM-CBS. The overall yield of this synthesis method is approximately 70%, and the purity of the final product can be increased through recrystallization or column chromatography.

properties

CAS RN

61892-19-1

Molecular Formula

C18H15ClN2O3

Molecular Weight

252.33 g/mol

IUPAC Name

N-(cyclohexylideneamino)benzenesulfonamide

InChI

InChI=1S/C12H16N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h2,5-6,9-10,14H,1,3-4,7-8H2

InChI Key

RXMZCCIBDGAYDU-UHFFFAOYSA-N

SMILES

C1CCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.